molecular formula C26H18N4O4 B11114042 N,N'-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4'-diamine

N,N'-bis[(E)-(4-nitrophenyl)methylidene]biphenyl-4,4'-diamine

Cat. No.: B11114042
M. Wt: 450.4 g/mol
InChI Key: SPKJRYBSAVGQOE-UHFFFAOYSA-N
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Description

(E)-1-(4-NITROPHENYL)-N-{4’-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes nitrophenyl groups and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-NITROPHENYL)-N-{4’-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves a multi-step process. The initial step often includes the formation of the nitrophenyl groups through nitration reactions. Subsequent steps involve the formation of the biphenyl structure and the final imine formation through condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and condensation reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are essential due to the potential hazards associated with nitration reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-NITROPHENYL)-N-{4’-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be further oxidized under specific conditions.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction pathway and product distribution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

(E)-1-(4-NITROPHENYL)-N-{4’-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-NITROPHENYL)-N-{4’-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. The biphenyl structure allows for interactions with hydrophobic regions of proteins and membranes, potentially affecting their function. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(4-NITROPHENYL)-N-{4’-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE shares similarities with other nitrophenyl and biphenyl compounds, such as:
    • (E)-1-(4-NITROPHENYL)-N-{4’-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE
    • (E)-1-(4-NITROPHENYL)-N-{4’-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE

Uniqueness

The uniqueness of (E)-1-(4-NITROPHENYL)-N-{4’-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE lies in its specific combination of nitrophenyl and biphenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H18N4O4

Molecular Weight

450.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-[4-[4-[(4-nitrophenyl)methylideneamino]phenyl]phenyl]methanimine

InChI

InChI=1S/C26H18N4O4/c31-29(32)25-13-1-19(2-14-25)17-27-23-9-5-21(6-10-23)22-7-11-24(12-8-22)28-18-20-3-15-26(16-4-20)30(33)34/h1-18H

InChI Key

SPKJRYBSAVGQOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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